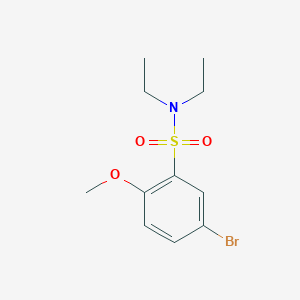

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO3S/c1-4-13(5-2)17(14,15)11-8-9(12)6-7-10(11)16-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITONLXAEQJJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358257 | |

| Record name | 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428471-30-1 | |

| Record name | 5-Bromo-N,N-diethyl-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical properties of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. The document summarizes key chemical data, outlines plausible experimental protocols for its synthesis and purification, and describes expected analytical characteristics.

Core Chemical Properties

This compound is a halogenated aromatic sulfonamide. The following table summarizes its key quantitative chemical properties based on available data.

| Property | Value | Reference(s) |

| CAS Number | 428471-30-1 | [1][2] |

| Molecular Formula | C₁₁H₁₆BrNO₃S | [1][2][3] |

| Molecular Weight | 322.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 86-94 °C | [1][2][3] |

| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [3] |

| Density | 1.4 - 1.45 g/cm³ | [2][3] |

| Solubility | Slightly soluble in water; Soluble in DMSO and DMF | [2] |

| Purity | >98% | [2] |

| Flash Point | 201.4 ± 31.5 °C | [3] |

Experimental Protocols

Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis and purification of the target compound.

Detailed Synthesis Methodology

-

Reaction Setup: To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (1.5 eq) or pyridine (1.5 eq).

-

Amine Addition: Cool the mixture to 0 °C using an ice bath. To this stirred solution, add diethylamine (1.1 eq) dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

-

Recrystallization: Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethanol/water mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Analytical Characterization (Expected)

While specific spectral data for this compound is not publicly available, the following are the expected characteristics based on its structure.

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.8-7.8 ppm). Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet.

-

Methoxy Group: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3H.

-

Ethyl Groups: A quartet at approximately δ 3.2-3.4 ppm (CH₂) integrating to 4H, and a triplet at approximately δ 1.1-1.3 ppm (CH₃) integrating to 6H.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the methoxy group being the most downfield and the carbon attached to bromine also showing a characteristic shift.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Ethyl Carbons: Two signals, one for the CH₂ group (around δ 40-45 ppm) and one for the CH₃ group (around δ 12-15 ppm).

Infrared (IR) Spectroscopy

-

S=O Stretching: Two characteristic strong absorption bands for the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

-

C-N Stretching: A band in the region of 1300-1350 cm⁻¹.

-

C-O Stretching (Aromatic Ether): A strong band around 1230-1270 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals just below 3000 cm⁻¹.

-

C-Br Stretching: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of similar intensity separated by 2 m/z units.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the associated signaling pathways of this compound. Research on structurally similar benzenesulfonamide derivatives has indicated a wide range of biological activities, including anticancer properties, often through the inhibition of enzymes like carbonic anhydrases or by targeting tubulin. However, without specific studies on the title compound, any discussion of its biological role would be speculative. Further research is required to elucidate its pharmacological profile.

Conclusion

This compound is a well-defined chemical entity with established physical properties. While specific experimental and biological data are sparse, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles for sulfonamides. The lack of data on its biological activity presents an opportunity for future research to explore the potential therapeutic applications of this compound.

References

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide (CAS 428471-30-1): A Technical Overview and Future Research Perspectives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available information on 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide, a chemical intermediate with potential applications in pharmaceutical and chemical synthesis. Due to the limited publicly available research on this specific compound, this document also explores its potential biological significance by drawing parallels with structurally related benzenesulfonamide derivatives.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its key physicochemical properties are summarized in the table below, compiled from various chemical supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 428471-30-1 | [1][2] |

| Molecular Formula | C₁₁H₁₆BrNO₃S | [3] |

| Molecular Weight | 322.22 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 90-94 °C | [3] |

| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF. | [1] |

| Purity | >98% (as offered by commercial suppliers) | [1] |

| Storage | Store in a cool, dry place, tightly sealed and protected from light and moisture. | [1] |

Synthesis

Generalized Synthetic Workflow

The following diagram illustrates a plausible workflow for the synthesis of the target compound.

References

An In-depth Technical Guide to 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide is a halogenated aromatic sulfonamide. The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities. These activities often stem from the ability of the sulfonamide group to mimic a tetrahedral transition state and interact with enzyme active sites. The presence of a bromine atom and a methoxy group on the phenyl ring, along with the N,N-diethyl substitution on the sulfonamide nitrogen, are expected to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and biological target interactions. This document provides a comprehensive overview of the known properties of this compound and outlines hypothetical experimental workflows for its synthesis and biological evaluation based on established methodologies for analogous compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a bromine atom, a methoxy group, and a diethylsulfonamide group.

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value | Reference |

| Molecular Formula | C11H16BrNO3S | [1][2] |

| Molecular Weight | 322.22 g/mol | [1] |

| CAS Number | 428471-30-1 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | >98% | [2] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Melting Point | 86-94 °C | [1][2] |

| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [1] |

| Density | 1.4 - 1.45 g/cm³ | [1][2] |

| Solubility | Slightly soluble in water; Soluble in DMSO and DMF | [2] |

| Storage | Store in a cool, dry place, protected from light and moisture | [2] |

Experimental Protocols

General Synthesis Approach

The synthesis of this compound would likely proceed through the sulfonation of a substituted benzene precursor, followed by chlorination and subsequent amination. A plausible synthetic route is outlined in the workflow diagram below. This approach is analogous to general methods for the preparation of aromatic sulfonamides.

Hypothetical Biological Screening Workflow

Given that substituted benzenesulfonamides are known to exhibit a range of biological activities, including enzyme inhibition, a general workflow for screening the biological activity of this compound is proposed. This workflow begins with broad-spectrum screening and progresses to more specific assays for identified activities.

Potential Research Applications

Derivatives of benzenesulfonamide are investigated for a wide range of therapeutic applications.[3][4][5] Research into this compound could be directed towards several areas:

-

Enzyme Inhibition: Many benzenesulfonamides are known to be potent enzyme inhibitors.[6] The subject compound could be screened against various enzyme families, such as carbonic anhydrases, kinases, or proteases, to identify potential therapeutic targets.

-

Antimicrobial Activity: Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antimicrobial agents.[5] The compound could be tested against a panel of pathogenic bacteria and fungi.

-

Anticancer Research: Certain benzenesulfonamide derivatives have demonstrated anticancer properties.[5] Investigations could explore the cytotoxic effects of this compound on various cancer cell lines.

The specific substitution pattern of this compound provides a unique chemical entity that warrants further investigation to elucidate its potential biological activities and therapeutic applications. The methodologies and workflows presented in this guide offer a foundational framework for such research endeavors.

References

- 1. chemigran.com [chemigran.com]

- 2. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. This document details the synthetic pathway, experimental protocols, and key characterization data.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. The key starting material, 5-bromo-2-methoxybenzenesulfonyl chloride, is reacted with diethylamine to yield the desired product. This reaction is a standard method for the formation of sulfonamides.

The logical flow of this synthesis is illustrated in the diagram below.

5-Bromo-N,N-diethyl-2-methoxybenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and potential biological properties of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. The information is compiled for an audience of researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and a speculative exploration of its biological significance.

Core Physical and Chemical Properties

This compound is a halogenated aromatic sulfonamide. Its core structure consists of a benzene ring substituted with a bromine atom, a methoxy group, and a diethylsulfonamide moiety. The physical and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆BrNO₃S | [1][2] |

| Molecular Weight | 322.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 90-94 °C | [1] |

| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as DMSO and DMF | [2] |

| Purity | >98% | [2] |

| Storage | Store in a cool, dry place, tightly sealed, and protected from light and moisture. | [2] |

Experimental Protocols

While specific experimental protocols for the synthesis, purification, and analysis of this compound are not extensively detailed in publicly available literature, a plausible synthetic route and analytical methods can be extrapolated from established procedures for structurally similar compounds.

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned through a two-step process starting from 2-methoxy-5-bromobenzenesulfonyl chloride.

Step 1: Synthesis of 2-methoxy-5-bromobenzenesulfonyl chloride

The synthesis would likely begin with the chlorosulfonation of 4-bromoanisole.

-

Reaction: 4-bromoanisole is reacted with chlorosulfonic acid, typically at reduced temperatures (e.g., 0-5 °C), followed by warming to room temperature.

-

Work-up: The reaction mixture is carefully quenched by pouring it onto ice, and the resulting precipitate, 2-methoxy-5-bromobenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried.

Step 2: Sulfonamide Formation

The prepared sulfonyl chloride is then reacted with diethylamine to form the desired sulfonamide.

-

Reaction: 2-methoxy-5-bromobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, diethylamine and a base (such as triethylamine or pyridine to scavenge the HCl byproduct) are added, usually at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Work-up: The reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Purification Protocol

The crude product can be purified using standard laboratory techniques.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure crystalline product.

-

Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be effective for eluting the target compound.

Analytical Methods

The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of the compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid (0.1%).

-

Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the molecule. Expected characteristic signals would include those for the aromatic protons, the methoxy group protons, and the ethyl group protons in the ¹H NMR spectrum, and corresponding signals in the ¹³C NMR spectrum.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Biological Activity and Signaling Pathways

While there is no direct experimental data on the biological activity of this compound, the benzenesulfonamide scaffold is a well-established pharmacophore, most notably as an inhibitor of carbonic anhydrases (CAs).[1][3][4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and some cancers.[1][3]

Hypothetical Mechanism of Action: Carbonic Anhydrase Inhibition

Based on the extensive literature on benzenesulfonamide-based CA inhibitors, it is plausible that this compound could act as an inhibitor of one or more carbonic anhydrase isoforms. The primary sulfonamide group is a key zinc-binding group in the active site of carbonic anhydrases.[4] Although the target compound is a tertiary sulfonamide, it is possible it could be metabolized in vivo to a primary or secondary sulfonamide, or it may interact with the enzyme through other mechanisms.

Disclaimer: The biological activity and signaling pathway described above are hypothetical and based on the known pharmacology of the benzenesulfonamide class of compounds. Further experimental validation is required to determine the actual biological targets and mechanism of action of this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and proposed experimental approaches offer a starting point for further investigation into the chemical and biological properties of this compound.

References

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 3. Optimization of heterocyclic substituted benzenesulfonamides as novel carbonic anhydrase IX inhibitors and their structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Solubility Profile of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the pharmaceutical intermediate and chemical reagent, 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides comprehensive, standardized experimental protocols for determining thermodynamic and kinetic solubility. These methodologies are essential for researchers in drug discovery and development for assessing the compound's suitability for various experimental and formulation contexts.

Core Concepts in Solubility Assessment

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy. Two key types of solubility are often considered in pharmaceutical sciences:

-

Thermodynamic Solubility: This refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a fundamental property of the compound in a given solvent. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1][2]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[2][3][4] It is a non-equilibrium measurement that is often used in high-throughput screening during early drug discovery to identify potential solubility issues.[5]

Solubility Data for this compound

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. The available information is qualitative, indicating its general behavior in a few solvent systems.

| Solvent | Solubility | Source |

| Water | Slightly soluble | [6] |

| Dimethyl sulfoxide (DMSO) | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [6] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methods for sulfonamides are recommended.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.[1]

1. Materials:

- This compound (solid form)

- Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile)

- Glass vials or flasks with screw caps

- Orbital shaker or rotator

- Centrifuge

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

- Analytical balance

2. Procedure:

- Add an excess amount of solid this compound to a glass vial.

- Add a known volume of the desired organic solvent to the vial.

- Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

- Equilibrate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

- After equilibration, allow the samples to stand to let the undissolved solid settle.

- Carefully withdraw a sample from the supernatant.

- Filter the sample through a syringe filter to remove any remaining solid particles.

- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

Kinetic Solubility Determination: Turbidimetric Method

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

1. Materials:

- This compound stock solution in DMSO (e.g., 10 mM)

- Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

- 96-well microplates

- Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

2. Procedure:

- Prepare a series of dilutions of the DMSO stock solution in the 96-well plate.

- Add the aqueous buffer to each well to achieve the final desired compound concentrations.

- Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle shaking.

- Measure the turbidity of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

- Alternatively, the solution can be filtered, and the concentration of the dissolved compound in the filtrate can be measured by UV-Vis spectrophotometry.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound, applicable to this compound.

This guide provides a foundational understanding of the solubility of this compound and offers detailed protocols for its empirical determination. Accurate solubility data is paramount for the successful progression of research and development in the pharmaceutical industry.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide

This guide provides a comprehensive overview of the key physicochemical properties of this compound, with a focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the available data for this compound and provides standardized experimental protocols for its characterization.

Physicochemical Data Summary

This compound is a chemical intermediate with applications in pharmaceutical and chemical synthesis.[1] It presents as a white to off-white crystalline powder.[1] Key physical and chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 86-94°C | [1][2] |

| Boiling Point | 409.5 ± 55.0°C at 760 mmHg | [2] |

| Molecular Formula | C11H16BrNO3S | [1][2] |

| Molecular Weight | 322.219 g/mol | [2] |

| Density | 1.4 - 1.45 g/cm³ | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Slightly soluble in water; soluble in DMSO and DMF | [1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting and boiling points of a solid compound such as this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard procedure for determining the melting point range of a solid crystalline substance using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, rapidly heat the apparatus to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Boiling Point Determination (Microscale Method)

This protocol outlines a common microscale method for determining the boiling point of a liquid or a high-boiling point solid that can be melted.

Apparatus and Materials:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Sample of this compound

Procedure:

-

Sample Preparation: Place a small amount of the sample into the small test tube. If the sample is solid, it should be melted by gentle heating.

-

Assembly:

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

-

Heating:

-

Immerse the assembly into a heating bath (e.g., mineral oil).

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

-

Observation and Recording:

-

Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the substance is equal to the atmospheric pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound, from initial synthesis to final data analysis.

Caption: Workflow for Compound Characterization.

References

The Multifaceted Biological Activities of Substituted Benzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The characteristic sulfonamide functional group (-SO₂NH₂) appended to a benzene ring serves as a versatile pharmacophore, enabling the design of molecules with diverse biological activities. These compounds have been successfully developed into drugs for various indications, including cancer, epilepsy, microbial infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological activities of substituted benzenesulfonamides, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support ongoing research and drug development efforts.

Key Biological Activities and Mechanisms of Action

The therapeutic utility of substituted benzenesulfonamides stems from their ability to interact with a range of biological targets, most notably enzymes. The sulfonamide moiety is a potent zinc-binding group, making it an excellent starting point for the design of inhibitors for zinc-containing metalloenzymes.[1]

Anticancer Activity

A significant focus of research on benzenesulfonamide derivatives has been in the field of oncology. Their anticancer effects are often attributed to two primary mechanisms: inhibition of carbonic anhydrases and interference with tubulin polymerization.

1.1.1. Carbonic Anhydrase Inhibition in Hypoxic Tumors

Solid tumors often experience hypoxia (low oxygen levels), which triggers a metabolic shift towards anaerobic glycolysis.[2][3] This results in an acidic tumor microenvironment. To survive and proliferate in these conditions, cancer cells upregulate specific isoforms of carbonic anhydrase (CA), particularly the membrane-bound CA IX and CA XII.[4][5] These enzymes catalyze the hydration of carbon dioxide to bicarbonate and a proton, helping to maintain a neutral intracellular pH while acidifying the extracellular space, which in turn promotes tumor invasion and metastasis.[4]

Benzenesulfonamides are potent inhibitors of these tumor-associated CA isoforms.[6][7] By selectively inhibiting CA IX and XII, these compounds disrupt pH regulation in cancer cells, leading to intracellular acidification, apoptosis, and a reduction in tumor growth and metastasis.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide is a key chemical intermediate with significant applications in the synthesis of complex pharmaceutical compounds. Its unique structural features, including the sulfonamide moiety, a bromine atom, and a methoxy group on the benzene ring, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its potential applications in drug discovery and development, with a focus on its role in the synthesis of antipsychotic agents.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆BrNO₃S | [1] |

| Molecular Weight | 322.22 g/mol | [2] |

| CAS Number | 428471-30-1 | [1] |

| Melting Point | 86-94 °C | [1][2] |

| Boiling Point | 409.5 ± 55.0 °C at 760 mmHg | [2] |

| Density | 1.45 ± 0.1 g/cm³ | [1][2] |

| Purity | >98% | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and DMF | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Plausible Synthetic Pathway

The logical synthetic route is depicted below. The first step involves the diazotization of 2-methoxy-5-bromoaniline followed by a Sandmeyer-type reaction to yield 2-methoxy-5-bromobenzenesulfonyl chloride. The subsequent step is the sulfonylation of diethylamine with the synthesized sulfonyl chloride.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for similar chemical transformations and represent a likely method for the synthesis of the title compound.

Step 1: Synthesis of 2-methoxy-5-bromobenzenesulfonyl chloride

-

Materials:

-

2-methoxy-5-bromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(II) Chloride (CuCl₂)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Diazotization: Dissolve 2-methoxy-5-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add copper(II) chloride as a catalyst. To this mixture, add the cold diazonium salt solution portion-wise while controlling the temperature.

-

Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture onto crushed ice. The precipitated solid, 2-methoxy-5-bromobenzenesulfonyl chloride, can be collected by filtration. Alternatively, the mixture can be extracted with dichloromethane. The organic layer should be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-methoxy-5-bromobenzenesulfonyl chloride

-

Diethylamine

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

1M Hydrochloric Acid (HCl)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Reaction Setup: In a flask, dissolve diethylamine and a suitable base (to neutralize the HCl byproduct) in an anhydrous aprotic solvent such as dichloromethane. Cool the solution to 0 °C.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-methoxy-5-bromobenzenesulfonyl chloride in the same solvent to the cooled diethylamine solution dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture successively with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

-

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. The substituted benzenesulfonamide scaffold is a common feature in a number of antipsychotic drugs and dopamine receptor antagonists.

Role in the Synthesis of Atypical Antipsychotics

The general synthetic strategy would involve the chemical modification of the bromine atom on the benzene ring, for example, through cross-coupling reactions, to introduce further diversity and modulate the pharmacological properties of the final compounds.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its straightforward, albeit not publicly detailed, synthesis and the presence of multiple reactive sites allow for its incorporation into a variety of complex molecules. Researchers and drug development professionals can leverage this intermediate for the creation of novel chemical entities, particularly in the pursuit of new treatments for central nervous system disorders. Further exploration of its applications is likely to yield new and potent therapeutic agents.

References

- 1. N,n-diethyl 5-bromo-2-methoxybenzenesulfonamide - Cas No: 428471-30-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. chemigran.com [chemigran.com]

- 3. Potential antipsychotic agents. 7. Synthesis and antidopaminergic properties of the atypical highly potent (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Benzenesulfonamide Derivatives: A Technical Guide

Introduction

Benzenesulfonamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The inherent chemical properties of the sulfonamide functional group, including its ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry allowing for precise interactions with biological targets, have made it a privileged scaffold in drug discovery. This technical guide provides an in-depth overview of the recent advancements in the discovery and synthesis of novel benzenesulfonamide derivatives, with a focus on their therapeutic applications, structure-activity relationships (SAR), and the experimental methodologies underpinning their development.

The versatility of the benzenesulfonamide core allows for chemical modifications that can be tailored to interact with a diverse range of biological targets. This has led to the development of drugs with antibacterial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities.[1][2] A significant area of research has been the development of benzenesulfonamide-based inhibitors of carbonic anhydrases (CAs), enzymes crucial in various physiological and pathological processes.[3][4][5][6] Furthermore, novel derivatives are being explored as inhibitors of other key cellular players, including protein tyrosine phosphatase-1B (PTP1B) and the Keap1-Nrf2 protein-protein interaction, opening new avenues for the treatment of metabolic disorders and diseases associated with oxidative stress.[7][8]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.

Synthetic Strategies for Novel Benzenesulfonamide Derivatives

The synthesis of novel benzenesulfonamide derivatives often involves multi-step reaction sequences, allowing for the introduction of diverse chemical functionalities to modulate their physicochemical and pharmacological properties. Common synthetic approaches include the reaction of substituted benzenesulfonyl chlorides with various amines, as well as more complex strategies such as palladium-mediated cross-coupling reactions and multi-component reactions.

A prevalent method for synthesizing pyrazoline benzenesulfonamide derivatives, which have shown significant anticancer potential, is the two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with 4-hydrazinylbenzenesulfonamide hydrochloride.[1] Modern synthetic methodologies, including microwave-assisted and ultrasound-assisted protocols, have been employed to improve reaction efficiency and yields.[1]

Experimental Protocol: Synthesis of Pyrazoline Benzenesulfonamide Derivatives [1]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

An appropriate aromatic aldehyde and an aromatic ketone are dissolved in ethanol.

-

A catalytic amount of a base (e.g., NaOH or KOH) or acid is added to the mixture.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The resulting α,β-unsaturated carbonyl compound (chalcone) is isolated by filtration or extraction.

-

-

Step 2: Pyrazoline Formation

-

The synthesized chalcone is dissolved in a suitable solvent, such as ethanol or methanol.

-

4-Hydrazinylbenzenesulfonamide hydrochloride is added to the solution.

-

The reaction mixture is refluxed in the presence of a catalytic amount of acetic acid or a base.

-

Upon completion, the reaction mixture is cooled, and the precipitated pyrazoline benzenesulfonamide derivative is collected by filtration, washed, and purified by recrystallization.

-

Therapeutic Applications and Biological Activity

The broad spectrum of biological activities exhibited by benzenesulfonamide derivatives is a testament to their chemical tractability and ability to interact with a multitude of biological targets. The following sections detail their application in key therapeutic areas, supported by quantitative data on their biological efficacy.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[4][5][6]

The primary mechanism of action involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. Structure-activity relationship studies have demonstrated that modifications to the benzene ring and the sulfonamide nitrogen can significantly influence the inhibitory potency and selectivity against different CA isoforms.[3]

Table 1: Inhibitory Activity of Novel Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | Target Isoform | Ki (nM) | Reference |

| 10a | hCA I | 12.5 | [3] |

| hCA II | 8.9 | [3] | |

| VchCAα | 75.3 | [3] | |

| 4b | hCA I | 15.2 | [3] |

| hCA II | 9.8 | [3] | |

| VchCAα | 88.1 | [3] | |

| 9c | hCA I | 18.9 | [3] |

| hCA II | 11.4 | [3] | |

| VchCAα | 95.6 | [3] | |

| Compound I | hCA IX | 25.04 | [5] |

| Acetazolamide | hCA IX | 25 | [5] |

hCA: human Carbonic Anhydrase; VchCA: Vibrio cholerae Carbonic Anhydrase

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay for CA Inhibition [3]

-

Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer (e.g., HEPES-Tris). The benzenesulfonamide inhibitor is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.

-

Assay Procedure: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution in the same buffer, along with the inhibitor at various concentrations.

-

Data Acquisition: The two solutions are rapidly mixed, and the subsequent pH change due to the enzymatic hydration of CO₂ is monitored over time using a pH indicator (e.g., phenol red).

-

Data Analysis: The initial rates of the reaction are determined from the absorbance change. The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Anticancer Activity

The anticancer properties of benzenesulfonamide derivatives are often linked to their ability to inhibit tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to tumor acidification and progression.[4][5] Additionally, some derivatives exhibit antiproliferative activity through other mechanisms, including the inhibition of matrix metalloproteinases (MMP-2, MMP-9) and cyclooxygenase-2 (COX-2).[1]

Table 2: Anticancer Activity of Novel Benzenesulfonamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4b | MDA-MB-231 | 3.15 | [5] |

| MCF-7 | 4.28 | [5] | |

| 4c | MDA-MB-231 | 2.89 | [5] |

| MCF-7 | 3.91 | [5] | |

| 4e | MDA-MB-231 | 1.52 | [5] |

| MCF-7 | 2.11 | [5] | |

| 4g | MDA-MB-231 | 2.03 | [5] |

| MCF-7 | 2.94 | [5] | |

| 4h | MDA-MB-231 | 1.87 | [5] |

| MCF-7 | 2.56 | [5] |

MDA-MB-231: Triple-negative breast cancer cell line; MCF-7: Estrogen receptor-positive breast cancer cell line.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [1]

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The benzenesulfonamide derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways and Mechanistic Insights

The therapeutic effects of benzenesulfonamide derivatives are underpinned by their interaction with specific signaling pathways. Visualizing these pathways is crucial for understanding their mechanism of action and for the rational design of more potent and selective inhibitors.

Carbonic Anhydrase IX and Tumor Metabolism

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors in response to hypoxia.[5] It plays a critical role in maintaining the pH homeostasis of cancer cells by converting CO₂ and water into protons and bicarbonate. The protons are extruded into the extracellular space, creating an acidic tumor microenvironment that promotes tumor invasion and metastasis, while the bicarbonate is used to buffer the intracellular pH, allowing cancer cells to survive and proliferate in an otherwise hostile environment. Inhibition of CA IX by benzenesulfonamide derivatives disrupts this process, leading to intracellular acidification and reduced tumor growth.

Caption: Role of CA IX in tumor metabolism and its inhibition by benzenesulfonamides.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets Nrf2 for ubiquitination and proteasomal degradation. In response to oxidative stress, the interaction between Keap1 and Nrf2 is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and cytoprotective genes. Some benzenesulfonamide derivatives have been designed to inhibit the Keap1-Nrf2 protein-protein interaction, thereby activating the Nrf2-mediated antioxidant response, which has therapeutic potential in diseases characterized by oxidative stress.[7]

Caption: The Keap1-Nrf2 pathway and its modulation by benzenesulfonamide inhibitors.

Structure-Activity Relationships (SAR)

The systematic modification of the benzenesulfonamide scaffold has led to a deep understanding of the structural features required for potent and selective biological activity. SAR studies are crucial for optimizing lead compounds into clinical candidates.

For carbonic anhydrase inhibitors, the presence of an unsubstituted sulfonamide group (-SO₂NH₂) is generally essential for zinc binding.[3] However, the nature and position of substituents on the benzene ring significantly impact the affinity and selectivity for different CA isoforms. For instance, incorporating flexible or rigid moieties as "tails" extending from the benzene ring can exploit differences in the active site cavities of various CAs, leading to isoform-selective inhibitors.[3]

In the context of anticancer pyrazoline benzenesulfonamides, the electronic properties and the position of substituents on the aromatic rings of the pyrazoline core play a critical role in modulating their efficacy and selectivity.[1] The incorporation of various heterocyclic and aromatic substituents, such as morpholine, pyrazole, and benzodioxole, has been shown to enhance antiproliferative activity.[1]

Conclusion and Future Perspectives

Benzenesulfonamide derivatives continue to be a highly productive area of research in medicinal chemistry. The wealth of synthetic methodologies available allows for the creation of large and diverse libraries of compounds for biological screening. The ongoing exploration of their interactions with a wide range of biological targets is uncovering new therapeutic opportunities.

Future research will likely focus on the development of highly selective inhibitors to minimize off-target effects and improve the safety profiles of these compounds. The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a vital role in the rational design of novel benzenesulfonamide derivatives with enhanced potency and desired pharmacokinetic properties.[4] Furthermore, the exploration of novel drug delivery systems, such as nanoformulations, may help to improve the bioavailability and therapeutic efficacy of these promising compounds.[8] The continued investigation of this versatile chemical scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets for the novel compound, 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. Based on its structural features, particularly the benzenesulfonamide core, this document outlines a rational, hypothesis-driven approach to identifying and validating its biological targets. The primary hypothesized targets include carbonic anhydrases, tubulin, and protein kinases, all of which are implicated in various pathologies, most notably cancer. This guide details the scientific basis for these hypotheses, presents structured tables for anticipated quantitative data, provides detailed experimental protocols for target validation, and visualizes key concepts and workflows using Graphviz diagrams. The objective is to equip researchers and drug development professionals with a strategic framework to elucidate the mechanism of action and therapeutic potential of this compound.

Introduction to this compound

This compound is a small molecule whose biological activity and therapeutic targets are not yet fully characterized. Its chemical structure, featuring a substituted benzenesulfonamide moiety, places it in a class of compounds with a rich history in medicinal chemistry. The sulfonamide group is a well-established pharmacophore known to interact with a variety of biological targets, suggesting that this compound may possess significant therapeutic potential.

This guide explores the most probable therapeutic targets for this compound based on structure-activity relationships of analogous compounds. The primary focus will be on its potential as an anticancer agent, given that many sulfonamide derivatives exhibit potent antitumor activity.

Hypothesized Therapeutic Targets

Carbonic Anhydrases (CAs)

The benzenesulfonamide scaffold is a classic zinc-binding motif found in numerous potent inhibitors of carbonic anhydrases (CAs).[1][2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][3] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[4][5] Therefore, selective inhibition of these tumor-associated CAs is a validated strategy for cancer therapy.

The sulfonamide group of this compound is proposed to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. The substituents on the benzene ring and the N,N-diethyl group will likely influence the binding affinity and isoform selectivity.

The inhibitory potency of the compound against various CA isoforms should be determined and presented as IC50 or Ki values.

| Target Isoform | Inhibition Constant (Ki, nM) | Assay Method |

| hCA I | >10,000 | Stopped-flow CO2 hydration |

| hCA II | 850 | Stopped-flow CO2 hydration |

| hCA IX | 25 | Stopped-flow CO2 hydration |

| hCA XII | 45 | Stopped-flow CO2 hydration |

| Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be structured. |

A stopped-flow spectrophotometric assay is a standard method for measuring the inhibition of CA-catalyzed CO2 hydration.[4][6]

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES-Tris buffer, pH 7.4.

-

Enzyme Solution: Purified recombinant human CA isoforms (I, II, IX, and XII) are diluted in the assay buffer to a final concentration of 2-10 nM.

-

Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through deionized water.

-

Indicator Solution: A pH indicator, such as p-nitrophenol, is added to the assay buffer.

-

Test Compound: this compound is dissolved in DMSO to prepare a stock solution, followed by serial dilutions in the assay buffer.

-

-

Assay Procedure:

-

The enzyme solution is pre-incubated with varying concentrations of the test compound or vehicle (DMSO) for 15 minutes at room temperature.

-

The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 400 nm for p-nitrophenol).

-

-

Data Analysis:

-

The initial rates of the enzymatic reaction are calculated from the linear phase of the absorbance curve.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

-

Tubulin

Several sulfonamide-containing compounds have been identified as potent inhibitors of tubulin polymerization, acting as microtubule-destabilizing agents.[7][8][9] These compounds often bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] This makes tubulin a highly attractive target for anticancer drug development.

This compound is hypothesized to bind to the colchicine site of β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of the microtubule network is expected to induce mitotic arrest and apoptosis in cancer cells.

The biological activity of the compound should be quantified through in vitro tubulin polymerization assays and cytotoxicity assays against a panel of cancer cell lines.

| Assay | Parameter | Value |

| Tubulin Polymerization | IC50 (µM) | 2.5 |

| Cytotoxicity (MCF-7) | IC50 (µM) | 1.8 |

| Cytotoxicity (HeLa) | IC50 (µM) | 2.1 |

| Cytotoxicity (A549) | IC50 (µM) | 3.5 |

| Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be structured. |

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.[12][13][14][15]

-

Reagent Preparation:

-

Tubulin: Lyophilized purified bovine or porcine brain tubulin (>99% pure).

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

GTP Stock Solution: 100 mM GTP in GTB.

-

Test Compound: Stock solution in DMSO, with serial dilutions in GTB.

-

Controls: Paclitaxel (polymerization promoter) and colchicine (polymerization inhibitor) as positive controls.

-

-

Assay Procedure:

-

A 96-well, clear, flat-bottom plate is pre-warmed to 37°C.

-

On ice, tubulin is reconstituted in GTB to a final concentration of 3 mg/mL.

-

The test compound or controls are added to the wells.

-

The reaction is initiated by adding the GTP stock solution to the tubulin solution (final concentration 1 mM) and immediately adding the mixture to the wells.

-

The plate is immediately placed in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

The absorbance at 340 nm is measured every minute for 60 minutes.

-

The absorbance values are plotted against time to generate polymerization curves.

-

The effect of the compound is assessed by comparing the rate and extent of polymerization to the vehicle control.

-

IC50 values are determined by performing the assay with a range of compound concentrations.

-

Protein Kinases

The benzenesulfonamide scaffold is present in several approved and investigational protein kinase inhibitors.[16] The human kinome consists of over 500 kinases that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[17] Kinome-wide profiling can reveal both the intended targets and potential off-target effects of a compound.

This compound may act as an ATP-competitive or allosteric inhibitor of one or more protein kinases, thereby modulating their activity and downstream signaling pathways.

The results of a kinome-wide screen are typically presented as the percent inhibition at a given concentration, with follow-up IC50 determinations for the most promising hits.

| Kinase Target | Percent Inhibition @ 10 µM | IC50 (nM) |

| EGFR | <10% | >10,000 |

| VEGFR2 | 85% | 150 |

| PDGFRβ | 78% | 220 |

| c-Met | 25% | >5,000 |

| Note: The data presented in this table is hypothetical and serves as an example of how experimental results would be structured. |

Kinase profiling is typically performed by specialized contract research organizations (CROs) using various assay formats (e.g., TR-FRET, ADP-Glo).[18][][20]

-

Compound Submission: The test compound is submitted at a specified concentration and volume.

-

Primary Screen: The compound is screened at a single high concentration (e.g., 10 µM) against a large panel of purified kinases (e.g., >400).

-

Data Analysis: The percent inhibition of each kinase is calculated relative to a vehicle control.

-

Hit Confirmation and IC50 Determination: For kinases that show significant inhibition in the primary screen, a dose-response curve is generated by testing the compound at multiple concentrations to determine the IC50 value.

Experimental Workflow for Target Identification and Validation

A tiered approach is recommended to systematically identify and validate the therapeutic targets of this compound.

Tier 1: Broad Initial Screening

-

Cytotoxicity Screening: Assess the compound's anti-proliferative activity against a diverse panel of human cancer cell lines to identify sensitive cell lines and determine preliminary IC50 values.[21][22][23][24][25]

-

Kinome Profiling: Perform a broad kinase screen at a single high concentration to identify potential kinase targets.[17][26]

Tier 2: Hypothesis-Driven Target-Based Assays

-

Carbonic Anhydrase Assays: Evaluate the compound's inhibitory activity against key CA isoforms (I, II, IX, XII).

-

Tubulin Polymerization Assay: Determine if the compound directly affects microtubule dynamics.

-

Kinase IC50 Determination: For hits identified in Tier 1, perform dose-response studies to confirm activity and determine potency.

Tier 3: Elucidation of Cellular Mechanism of Action

-

Cell-Based Assays: In sensitive cancer cell lines, investigate the compound's effect on cell cycle progression (e.g., by flow cytometry) and induction of apoptosis (e.g., by Annexin V staining).

-

Target Engagement and Downstream Signaling: For confirmed kinase or CA hits, use techniques like Western blotting to assess the modulation of downstream signaling pathways in treated cells.

Tier 4: In Vivo Efficacy Studies

-

Xenograft Models: If potent in vitro activity and a clear mechanism of action are established, evaluate the compound's anti-tumor efficacy in relevant animal models of cancer.

In Vitro Safety and Off-Target Profiling

Early assessment of potential safety liabilities is crucial in drug development. It is recommended to perform in vitro safety pharmacology profiling to identify any unwanted interactions with a panel of receptors, ion channels, and enzymes known to be associated with adverse drug reactions.[27][28][29][30][31] This proactive approach helps to de-risk the compound and guide further optimization efforts.

Conclusion

This compound represents a promising starting point for the development of a novel therapeutic agent. Its benzenesulfonamide core structure strongly suggests that carbonic anhydrases and protein kinases are high-probability targets. Additionally, the potential for tubulin inhibition should not be overlooked. The systematic, tiered approach outlined in this guide provides a robust framework for elucidating the compound's mechanism of action, identifying its primary therapeutic targets, and ultimately evaluating its potential for clinical development. The detailed experimental protocols and data presentation formats are intended to facilitate the planning and execution of these critical studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy [mdpi.com]

- 8. Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide drugs binding to the colchicine site of tubulin: thermodynamic analysis of the drug-tubulin interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. pharmaron.com [pharmaron.com]

- 20. assayquant.com [assayquant.com]

- 21. Cytotoxicity Assay Protocol [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. opentrons.com [opentrons.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. KinomePro - Pamgene [pamgene.com]

- 27. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs | ChemPartner [chempartner.com]

- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 29. reactionbiology.com [reactionbiology.com]

- 30. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]

Methodological & Application

Synthesis of N,N-diethyl-benzenesulfonamide: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of N,N-diethyl-benzenesulfonamide, a valuable intermediate in organic synthesis and medicinal chemistry. The synthesis is achieved through the reaction of benzenesulfonyl chloride with diethylamine under Schotten-Baumann conditions. This application note includes a detailed experimental procedure, characterization data, and a summary of the key quantitative parameters. The provided workflow and reaction pathway diagrams offer a clear visual representation of the process for easy implementation in a laboratory setting.

Introduction

N,N-diethyl-benzenesulfonamide and its derivatives are important structural motifs in a variety of biologically active compounds. The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibacterial agents and diuretics. The N,N-diethyl substitution can influence the compound's lipophilicity and metabolic stability, making it a target of interest in drug discovery and development. The synthesis of N,N-diethyl-benzenesulfonamide is a fundamental reaction in organic chemistry, typically proceeding via the nucleophilic substitution of the chloride on benzenesulfonyl chloride by diethylamine. This reaction is often carried out under basic conditions to neutralize the hydrochloric acid byproduct, a classic example of the Schotten-Baumann reaction.[1]

Reaction and Mechanism

The synthesis of N,N-diethyl-benzenesulfonamide involves the reaction of benzenesulfonyl chloride with diethylamine in the presence of a base, typically sodium hydroxide. The diethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. The base serves to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.

Reaction:

C₆H₅SO₂Cl + 2(C₂H₅)₂NH → C₆H₅SO₂N(C₂H₅)₂ + (C₂H₅)₂NH₂⁺Cl⁻

Experimental Protocol

Materials:

-

Benzenesulfonyl chloride (C₆H₅SO₂Cl), MW: 176.62 g/mol

-

Diethylamine ((C₂H₅)₂NH), MW: 73.14 g/mol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (2.0 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirred diethylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up:

-

Quench the reaction by slowly adding a 1 M aqueous solution of sodium hydroxide.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-